5-Benzyloxy-N,N-dimethyltryptamine oxalate
Overview
Description
5-Benzyloxy-N,N-dimethyltryptamine oxalate, also known as 5-BT, is a tryptamine derivative . It has a linear formula of C21H24N2O5, a CAS Number of 101832-88-6, and a molecular weight of 384.436 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-Benzyloxy-N,N-dimethyltryptamine oxalate is represented by the linear formula C21H24N2O5 . This indicates that it contains 21 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms.Scientific Research Applications
Serotonin 5-HT2 Receptor Affinity : N-benzylated-5-methoxytryptamine analogues, which include compounds like 5-Benzyloxy-N,N-dimethyltryptamine oxalate, have been found to show high affinity for serotonin 5-HT2 receptors. Some of these compounds demonstrate potent functional activity as partial agonists (Nichols et al., 2014).
Effects on Affect and Non-Judgment : Vaporized synthetic 5-methoxy-N,N-dimethyltryptamine inhalation has been shown to significantly improve affect and non-judgment in volunteers, although it does not significantly affect overall mental health or the psychedelic experience (Uthaug et al., 2019).
Changes in Human Cerebral Organoids : Dimethyltryptamine-induced short-term changes in human cerebral organoids have been observed, suggesting potential mechanisms for neuropsychological changes caused by ingestion of dimethyltryptamine-rich substances (Dakić et al., 2017).
Potential for Serotonin Receptor Ligand Design : Benzofuran bioisosteres of hallucinogenic tryptamines, which are structurally related to 5-Benzyloxy-N,N-dimethyltryptamine oxalate, show lower affinity at serotonin 5-HT2 receptors but could be useful in designing serotonin receptor ligands (Tomaszewski et al., 1992).
Vascular 5-HT(1B) Receptor Antagonists : A series of compounds including substituted 2, N-benzylcarboxamido-5-(2-ethyl-1-dioxoimidazolidinyl)-N, N-dimethyltryptamine derivatives have been developed as potent, selective antagonists for the vascular 5-HT(1B)-like receptor, showing promise in oral bioavailability and pharmacokinetic properties (Moloney et al., 1999).
Safety And Hazards
properties
IUPAC Name |
dimethyl-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]azanium;2-hydroxy-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.C2H2O4/c1-21(2)11-10-16-13-20-19-9-8-17(12-18(16)19)22-14-15-6-4-3-5-7-15;3-1(4)2(5)6/h3-9,12-13,20H,10-11,14H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFCFKLTAPSEQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144254 | |
Record name | Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxy-N,N-dimethyltryptamine oxalate | |
CAS RN |
101832-88-6 | |
Record name | Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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